molecular formula C10H11F B1323613 3-(3-Fluorophenyl)-2-methyl-1-propene CAS No. 701-80-4

3-(3-Fluorophenyl)-2-methyl-1-propene

Cat. No. B1323613
CAS RN: 701-80-4
M. Wt: 150.19 g/mol
InChI Key: ADRKHXUDPUCIAH-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-methyl-1-propene, also known as 3-FPMP, is an organic compound that has a variety of uses in the scientific and medical fields. This compound is composed of three main elements: fluorine, phenyl, and methyl. It has a molecular weight of 181.17 g/mol and a melting point of -32.2°C. 3-FPMP is a colorless, volatile liquid with a pungent odor. It is classified as a haloalkane, which is a type of organic compound that contains halogen atoms.

Scientific Research Applications

Antitumor Activity

  • A study by Naito et al. (2005) synthesized novel compounds, including derivatives of 3-fluorophenyl, which showed potent cytotoxicity against tumor cell lines and exhibited antitumor activity in both in vitro and in vivo models without causing undesirable effects in mice (Naito et al., 2005).

Materials Science and Chemistry

  • Research by Nagaraju et al. (2018) discussed the synthesis and crystal structure of compounds including 4-fluorophenyl derivatives, highlighting their significance in material science and pharmaceuticals. These compounds have shown a range of biological activities and are utilized in various technological applications (Nagaraju et al., 2018).

Polymer Science

  • A study by Botteghi et al. (1999) explored the hydroformylation of 3,3-bis(p-fluorophenyl)propene using rhodium catalysts. The study's findings are significant for the development of pharmaceuticals and other chemical products (Botteghi et al., 1999).
  • Staal et al. (2003) investigated the polymerization of propene with modified catalysts, including fluorophenyl derivatives. This research contributes to advancements in polymer science and materials engineering (Staal et al., 2003).

Radiopharmaceuticals

  • Gedik et al. (2015) determined the radiation parameters of potential bioactive compounds, including fluorophenyl derivatives. This research is essential for developing new compounds in medical oncology (Gedik et al., 2015).

Pharmacology

  • Chou et al. (2010) designed and synthesized new drug candidates, including 3-fluorophenyl derivatives, for potent antitumor agents. Their study provides insights into the development of new anticancer drugs (Chou et al., 2010).

Optoelectronics

  • Li et al. (2002) conducted a study on poly(thiophene)s, demonstrating how functional groups, including fluorophenyl units, affect their optical properties, which is crucial for applications in optoelectronics (Li et al., 2002).

properties

IUPAC Name

1-fluoro-3-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRKHXUDPUCIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641172
Record name 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-2-methyl-1-propene

CAS RN

701-80-4
Record name 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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